molecular formula C7H8N2O2 B2870348 2-Amino-2-(pyridin-3-yl)acetic acid CAS No. 59966-29-9

2-Amino-2-(pyridin-3-yl)acetic acid

Cat. No. B2870348
CAS RN: 59966-29-9
M. Wt: 152.153
InChI Key: WJKDJKGHCRHSLB-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)acetic acid, also known as (2-amino-3-pyridinyl)acetic acid, is a compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2/c8-7-5 (4-6 (10)11)2-1-3-9-7/h1-3H,4H2, (H2,8,9) (H,10,11) and the InChI key is XIOPEJHJRPVVDJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .

Biological Activity

Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Medicine

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

Synthetic Approach to N-(Pyridin-2-yl)imidates

A facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .

Drug Development

The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Biological Potential of Indole Derivatives

Amongst the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

Safety and Hazards

The safety information for 2-Amino-2-(pyridin-3-yl)acetic acid includes the following hazard statements: H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Therefore, the development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .

properties

IUPAC Name

2-amino-2-pyridin-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDJKGHCRHSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59966-29-9
Record name 2-amino-2-(pyridin-3-yl)acetic acid
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